molecular formula C11H9ClFNO2 B2909387 4-Chloro-3-fluoro-6,7-dimethoxyquinoline CAS No. 205448-48-2

4-Chloro-3-fluoro-6,7-dimethoxyquinoline

Cat. No.: B2909387
CAS No.: 205448-48-2
M. Wt: 241.65
InChI Key: BNPHXGLBSOUUJE-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-6,7-dimethoxyquinoline is a heterocyclic compound with the molecular formula C11H9ClFNO2. It is a derivative of quinoline, a structure known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-fluoro-6,7-dimethoxyquinoline typically involves multiple steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the condensation product leads to 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxy compound yields 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and efficient purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-3-fluoro-6,7-dimethoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-6,7-dimethoxyquinoline involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: The compound can inhibit tyrosine kinases, which play a crucial role in the regulation of cell growth and proliferation.

Properties

IUPAC Name

4-chloro-3-fluoro-6,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPHXGLBSOUUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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